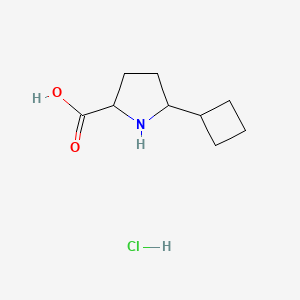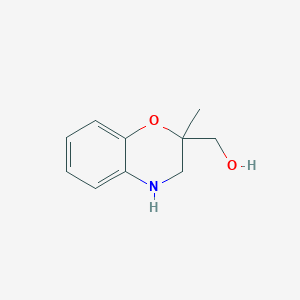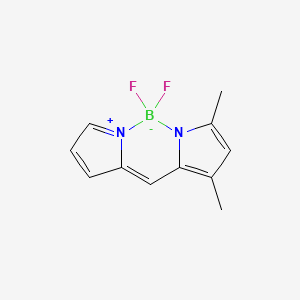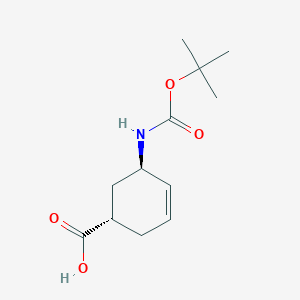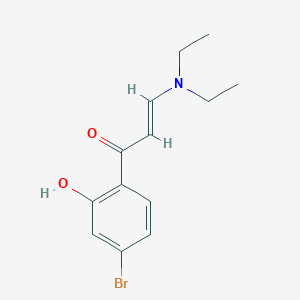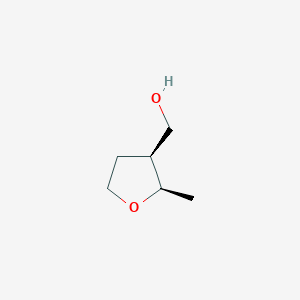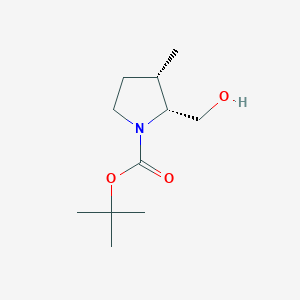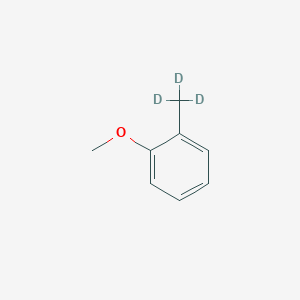
2-Methoxytoluene-alpha,alpha,alpha-d3
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “2-Methoxytoluene-alpha,alpha,alpha-d3” is C8H7D3O . The compound is slightly soluble in Chloroform and Ethyl Acetate .Physical And Chemical Properties Analysis
“2-Methoxytoluene-alpha,alpha,alpha-d3” is a colorless oily matter . It is slightly soluble in Chloroform and Ethyl Acetate .Aplicaciones Científicas De Investigación
Oxidation and Electron Transfer Studies : A study by Baciocchi et al. (1993) investigated the oxidation of α-substituted 4-methoxytoluenes, which relates to the chemical behavior of compounds like 2-Methoxytoluene-alpha,alpha,alpha-d3. They found complex kinetics in these reactions, influenced by electron transfer and radical cation deprotonation steps Baciocchi, Bietti, & Mattioli, 1993.
Proton-transfer Reactions : In another study by the same group, the rates of deprotonation for α-substituted p-methoxytoluene cation radicals were determined. This research is relevant for understanding the chemical behavior of 2-Methoxytoluene-alpha,alpha,alpha-d3 under certain conditions Baciocchi, Giacco, & Elisei, 1993.
Interactions with Biological Systems : Adams and Gacad (1985) explored the 1 alpha-hydroxylation of vitamin D3 sterols by cultured pulmonary alveolar macrophages, highlighting the biochemical interactions of similar compounds in biological systems Adams & Gacad, 1985.
Molecular Structure and Hydrogen Bonding : Zheng et al. (2006) examined the formation and dissociation of hydrogen-bonded solute-solvent complexes involving 2-Methoxyphenol and aromatic solvents like toluene. This study offers insights into the molecular interactions of similar methoxy-substituted compounds Zheng, Kwak, Chen, Asbury, & Fayer, 2006.
Catalysis and Oxidation Processes : Research by Reddy, Kumar, and Ratnam (1999) on the vapor phase partial oxidation of p-methoxytoluene to p-methoxybenzaldehyde over V2O5/CaO–MgO catalysts can provide insights into the catalytic applications of 2-Methoxytoluene-alpha,alpha,alpha-d3 Reddy, Kumar, & Ratnam, 1999.
Propiedades
IUPAC Name |
1-methoxy-2-(trideuteriomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7-5-3-4-6-8(7)9-2/h3-6H,1-2H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFKRVXLBCAIOZ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxytoluene-alpha,alpha,alpha-d3 | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)
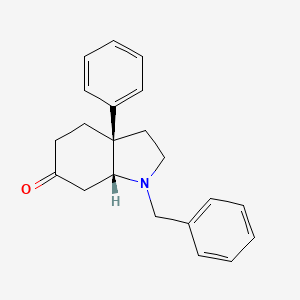
![2-(Methylthio)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1435270.png)
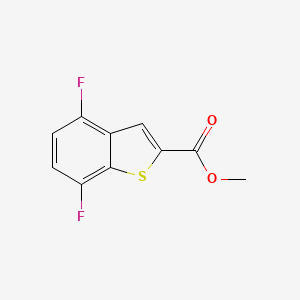
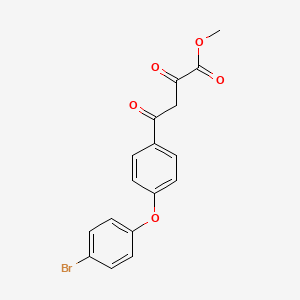
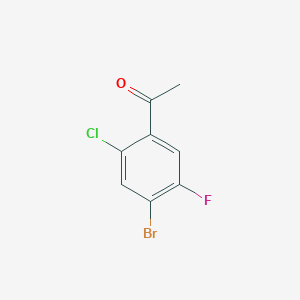
![2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride](/img/structure/B1435280.png)
